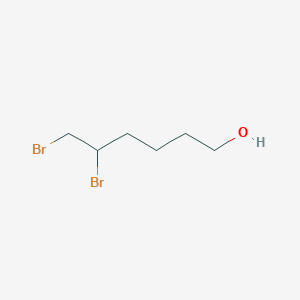

5,6-Dibromohexan-1-ol

説明

5,6-Dibromohexan-1-ol (C₆H₁₂Br₂O) is a brominated primary alcohol characterized by bromine substituents at the 5th and 6th carbon positions of a six-carbon chain. Its bifunctional nature (containing both hydroxyl and bromine groups) enables diverse reactivity, including nucleophilic substitutions, eliminations, or cross-coupling reactions.

特性

分子式 |

C6H12Br2O |

|---|---|

分子量 |

259.97 g/mol |

IUPAC名 |

5,6-dibromohexan-1-ol |

InChI |

InChI=1S/C6H12Br2O/c7-5-6(8)3-1-2-4-9/h6,9H,1-5H2 |

InChIキー |

TWNIHLHLNBGHFF-UHFFFAOYSA-N |

正規SMILES |

C(CCO)CC(CBr)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

5,6-Dibromohexan-1-ol can be synthesized through the bromination of hexan-1-ol. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature, and the bromine atoms are introduced at the fifth and sixth positions of the hexane chain .

Industrial Production Methods

Industrial production of 5,6-Dibromohexan-1-ol often involves the use of large-scale bromination reactors where hexan-1-ol is treated with bromine under controlled conditions. The reaction is monitored to ensure complete bromination and high yield of the desired product. The final product is then purified through distillation or recrystallization techniques .

化学反応の分析

Types of Reactions

5,6-Dibromohexan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form hexan-1-ol by removing the bromine atoms.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Substitution: Formation of hexan-1-ol derivatives with different functional groups.

Oxidation: Formation of hexan-1-one or hexanal.

Reduction: Formation of hexan-1-ol.

科学的研究の応用

5,6-Dibromohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5,6-Dibromohexan-1-ol involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

類似化合物との比較

Mono-Brominated Analogs: 6-Bromohexan-1-ol

Key Differences :

- Structure : 6-Bromohexan-1-ol (C₆H₁₃BrO) has a single bromine atom at the terminal carbon, while 5,6-Dibromohexan-1-ol features two bromines at adjacent positions.

- Synthesis: 6-Bromohexan-1-ol is synthesized via refluxing 1,6-hexanediol with hydrobromic acid (48% aqueous) in toluene, yielding a mono-brominated product with moderate efficiency . In contrast, achieving di-bromination likely requires harsher conditions or alternative reagents (e.g., PBr₃ or NBS).

- Reactivity : The terminal bromine in 6-bromohexan-1-ol favors nucleophilic substitution (e.g., SN2), whereas the vicinal dibromide in 5,6-Dibromohexan-1-ol may undergo elimination (e.g., dehydrohalogenation) or tandem substitution reactions.

Functionalized Bromo-Alcohols: 6-(Substituted Phenyl)hexyl Bromides

Example : 6-(2,5-Dimethoxy-4-(2-[N,N-benzotriazolyl]propyl)phenyl)hexyl bromide (Compound 8 in ).

- Structural Contrast : This compound incorporates an aromatic ring and a benzotriazole moiety, unlike the purely aliphatic 5,6-Dibromohexan-1-ol.

- Synthesis : Bromination occurs via N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane at 0°C, followed by warming to room temperature. The yield (27%) is lower compared to simpler bromo-alcohols, reflecting steric and electronic challenges .

- Applications : Such derivatives are often used in medicinal chemistry for their heterocyclic pharmacophores, whereas 5,6-Dibromohexan-1-ol is more likely employed in materials science due to its symmetrical aliphatic structure.

Benzimidazole-Based Brominated Compounds

Example : 2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-6-(substituted)-1H-benzimidazole (Compound 5b-j in ).

- Comparison : These compounds feature fused aromatic systems and sulfur linkages, diverging from the linear aliphatic chain of 5,6-Dibromohexan-1-ol.

- Physical Properties : Benzimidazole derivatives exhibit higher melting points (e.g., 215–220°C) due to aromatic stacking, whereas 5,6-Dibromohexan-1-ol is likely a liquid or low-melting solid (typical for aliphatic bromides) .

- Spectral Data : The ¹H-NMR of benzimidazoles shows aromatic proton signals (δ 6.5–8.0 ppm), absent in 5,6-Dibromohexan-1-ol, which displays signals for hydroxyl (δ 1.5–2.0 ppm) and methylene protons adjacent to bromine (δ 3.4–3.8 ppm) .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。